molecular formula C14H12O B1359780 p-Phenoxystyrene CAS No. 4973-29-9

p-Phenoxystyrene

Cat. No.: B1359780
CAS No.: 4973-29-9
M. Wt: 196.24 g/mol
InChI Key: UULPGUKSBAXNJN-UHFFFAOYSA-N
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Description

P-Phenoxystyrene, also known as Benzene, 1-ethenyl-4-phenoxy-, is a chemical compound with the molecular formula C14H12O . It has a molecular weight of 196.2445 .


Synthesis Analysis

Homologs of this compound that had not been described in the literature have been synthesized. These include Β-methyl-p-phenoxystyrene, Β-ethyl-p-phenoxystyrene, Β,Β-dimethyl-p-phenoxystyrene, α-methyl-p-phenoxystyrene, and α,Β-dimethyl-p-phenoxy styrene .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The conditions for the dimerization of this compound and its homologs in acetic acid and aqueous solutions of sulfuric acid were investigated . The structures of the dimers synthesized were studied by spectroscopic and chemical methods .

Scientific Research Applications

Lithography Applications

p-Phenoxystyrene derivatives, particularly poly(4-hydroxystyrene) (PHS), have significant applications in the field of lithography. PHS has been extensively used as a backbone polymer in lithography, showing promise for extreme-ultraviolet or electron beam lithography. This is due to the dynamics of PHS radical cations generated upon exposure to electron beams, which were investigated to control reactions in resist materials. Such studies are crucial for enhancing the precision of integrated circuits at the molecular level (Okamoto et al., 2008), (Okamoto et al., 2008).

Electronic Structure Analysis

Resonant Auger spectroscopy has been utilized to study the electronic structure of PHS, which shares similarities with phenol. This research aids in understanding the molecular orbitals and electronic states, which are pivotal for applications involving electronic materials (Gallet et al., 2002).

Photopatterning and Film Development

The formation of phenoxynorbornane pendant groups through the hydroalkoxylation of poly(hydroxystyrene) is another significant application. This process is used to create negative tone photopatternable compositions, which are invaluable in developing films for various technological applications (Cyrus et al., 2019).

Copolymer Synthesis and Applications

Amphiphilic block−graft copolymers like polystyrene-block-poly(p-hydroxystyrene-graft-ethylene oxide) have been synthesized, demonstrating applications in fields like drug delivery and nanotechnology. These materials exhibit unique behaviors in solution, which are critical for their practical applications (Zhao et al., 2009).

Proton Dynamics in Extreme Ultraviolet and Electron Beam Resist

The deprotonation mechanism of PHS intermediates in extreme ultraviolet and electron beam lithography has been a subject of study. Understanding this mechanism is vital for the development of advanced resist materials in lithography (Okamoto et al., 2013).

Functional Polystyrene Derivatives

Research into functional polystyrene derivatives has shown their impact on the miscibility and secondary structures of polypeptides, with implications for biotechnology and material science (Kuo & Chen, 2012).

Mechanism of Action

Target of Action

The primary target of 1-phenoxy-4-vinylbenzene is the aromatic ring of benzene . The aromatic ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .

Mode of Action

1-Phenoxy-4-vinylbenzene interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :

Biochemical Pathways

The biochemical pathway affected by 1-phenoxy-4-vinylbenzene is the electrophilic aromatic substitution pathway . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Pharmacokinetics

The ADME properties of 1-phenoxy-4-vinylbenzene are as follows :

Result of Action

The molecular effect of 1-phenoxy-4-vinylbenzene’s action is the formation of a substituted benzene ring

Safety and Hazards

When handling p-Phenoxystyrene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

1-ethenyl-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULPGUKSBAXNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198000
Record name p-Phenoxystyrene
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4973-29-9
Record name 4-Phenoxystyrene
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Synthesis routes and methods I

Procedure details

To a suspension of methyltriphenylphosphium bromide (7.85 g, 22 mmol) in THF (10 mL) was added potassium tert-butoxide (1.0M solution in THF, 22 mL). After 30 minutes, 4-phenoxybenzaldehyde (3.96 g, 20 mmol) was added to the above mixture. The reaction was diluted with equal volume of hexane after 20 minutes and filtered through silica gel. The residue was rinsed and washed with 20% ether in hexane. Concentration of the filtrate gave the crude product as an off white solid which was used without further purification.
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
3.96 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of methyltriphenylphosphonium bromide (7.85 g, 22 mmol) in THF (10 mL) was added potassium tert-butoxide (1.0M solution in THF, 22 mL). After 30 minutes, 4-phenoxybenzaldehyde (3.96 g, 20 mmol) was added to the above mixture. The reaction was diluted with equal volume of hexane after 20 minutes and filtered through silica gel (80 g). The residue was rinsed and washed with 20% ether in hexane. Concentration of the filtrate in vacuo gave the crude product as an off white solid which was used without further purification.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step Two
Quantity
7.85 g
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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